molecular formula C11H13N3O2 B12286752 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- CAS No. 99911-03-2

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl-

Cat. No.: B12286752
CAS No.: 99911-03-2
M. Wt: 219.24 g/mol
InChI Key: JBEITPZFEQEJLB-UHFFFAOYSA-N
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Description

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- is a chemical compound with the molecular formula C11H13N3O2 It is known for its unique structure, which includes two amino groups and two methyl groups attached to an isoquinolinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives.

    Amination Reaction: The introduction of amino groups at the 7 and 8 positions of the isoquinoline ring is achieved through an amination reaction. Common reagents for this step include ammonia or primary amines.

    Methylation: The addition of methyl groups at the 4 position is carried out using methylating agents like methyl iodide or dimethyl sulfate.

    Oxidation: The final step involves the oxidation of the isoquinoline ring to form the isoquinolinedione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reagents and removal of products, improving efficiency.

    Catalysts: The use of catalysts can enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the isoquinolinedione structure to other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the isoquinolinedione core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4-methyl-: Lacks one methyl group compared to the target compound.

    1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diethyl-: Contains ethyl groups instead of methyl groups.

    1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diphenyl-: Contains phenyl groups instead of methyl groups.

Uniqueness

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

99911-03-2

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

7,8-diamino-4,4-dimethylisoquinoline-1,3-dione

InChI

InChI=1S/C11H13N3O2/c1-11(2)5-3-4-6(12)8(13)7(5)9(15)14-10(11)16/h3-4H,12-13H2,1-2H3,(H,14,15,16)

InChI Key

JBEITPZFEQEJLB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=C(C=C2)N)N)C(=O)NC1=O)C

Origin of Product

United States

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